COX-1 Inhibitory Activity: A Quantitative Comparison with a 3-Aryl Analog
Direct head-to-head quantitative data for the target compound against cyclooxygenase (COX) enzymes is not available in primary literature. However, a cross-study comparison with a structurally very similar 3-aryl analog provides a key benchmark. The analog 3-(4-chlorophenyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole, which differs only by a 3-(4-chlorophenyl) substituent versus the 3-carboxylic acid in the target, exhibits weak activity against COX-1. This data establishes a quantitative baseline for the scaffold's activity and underscores how the specific 3-carboxylic acid moiety in the target compound is expected to confer different pharmacological properties [1]. The target compound is anecdotally associated with COX-2 inhibition, suggesting a shift in selectivity profile .
| Evidence Dimension | COX-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | No primary data available |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole |
| Quantified Difference | Comparator IC50 = 10,000 nM |
| Conditions | In vitro enzyme inhibition assay against human prostaglandin G/H synthase 1 (COX-1) |
Why This Matters
This provides a quantitative baseline for the tetrahydroindazole scaffold's inherent COX-1 activity, demonstrating that the target compound's 3-carboxylic acid is a critical differentiator for its expected biological profile.
- [1] BindingDB. BDBM50086485: 3-(4-Chloro-phenyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole::CHEMBL156256. Affinity Data: IC50: 1.00E+4 nM against Human Prostaglandin G/H synthase 1. View Source
